molecular formula C11H8Cl2N4O3 B6058901 N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6058901
M. Wt: 315.11 g/mol
InChI Key: HOABDIFYZFBINO-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as DNPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DNPAA is a synthetic compound that is widely used in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide inhibits the production of prostaglandins in a dose-dependent manner. In vivo studies have shown that N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide reduces inflammation and pain in animal models of arthritis and cancer. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 and has been shown to have significant effects in various disease models. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has some limitations as well. It is a synthetic compound and may not accurately mimic the effects of natural compounds. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in scientific research. One potential direction is the development of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide derivatives that have improved potency and selectivity for COX-2. Another potential direction is the use of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in combination with other drugs for the treatment of various diseases. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may also have potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Further research is needed to fully explore the potential applications of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in scientific research.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a potent inhibitor of COX-2 and has been shown to have significant effects in various disease models. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ease of synthesis and scalability. However, N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide also has some limitations, including its synthetic nature and potential off-target effects. There are several future directions for the use of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in scientific research, including the development of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide derivatives and its potential applications in the field of neuroscience.

Synthesis Methods

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can be synthesized by the reaction of 2,3-dichlorobenzoyl chloride with 3-nitro-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with acetamide to obtain the final product, N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. The synthesis of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been extensively used in scientific research due to its potential applications in the field of biochemistry and pharmacology. N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their overproduction is associated with various diseases such as arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O3/c12-7-2-1-3-8(11(7)13)14-10(18)6-16-5-4-9(15-16)17(19)20/h1-5H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOABDIFYZFBINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

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